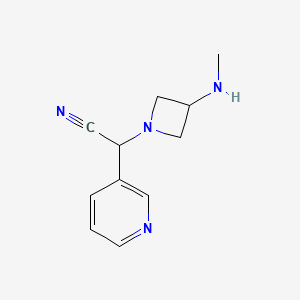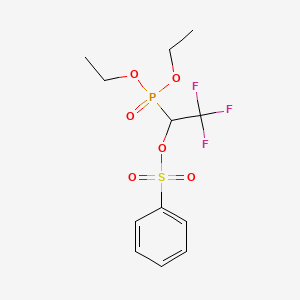
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl benzenesulfonate is an organophosphorus compound that features both a diethoxyphosphoryl group and a trifluoroethyl group attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl benzenesulfonate typically involves the reaction of diethoxyphosphoryl chloride with 2,2,2-trifluoroethanol to form the corresponding diethoxyphosphoryl trifluoroethyl ester. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The benzenesulfonate group can be displaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenesulfonic acid and diethoxyphosphoryl trifluoroethanol.
Oxidation and Reduction: The diethoxyphosphoryl group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonates.
Hydrolysis: Benzenesulfonic acid and diethoxyphosphoryl trifluoroethanol.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Scientific Research Applications
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl benzenesulfonate has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing diethoxyphosphoryl and trifluoroethyl groups into organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The benzenesulfonate group is a good leaving group, facilitating the displacement by nucleophiles. The diethoxyphosphoryl group can participate in coordination chemistry and hydrogen bonding, influencing the reactivity and interactions of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(Diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters: These compounds also contain a diethoxyphosphoryl group and have been studied for their herbicidal activity.
2,2-Bis(diethoxyphosphoryl)ethyl Compounds: These compounds share the diethoxyphosphoryl group and have applications in nucleoside analog synthesis.
Uniqueness
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl benzenesulfonate is unique due to the presence of both a trifluoroethyl group and a benzenesulfonate moiety, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H16F3O6PS |
|---|---|
Molecular Weight |
376.29 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-2,2,2-trifluoroethyl) benzenesulfonate |
InChI |
InChI=1S/C12H16F3O6PS/c1-3-19-22(16,20-4-2)11(12(13,14)15)21-23(17,18)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
OQTVXHSIROLDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)OS(=O)(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14877801.png)
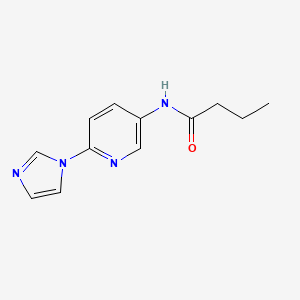

![(E)-2-((4-chlorophenyl)sulfonyl)-3-(9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B14877824.png)

![[3-(3,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877834.png)
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid](/img/structure/B14877836.png)
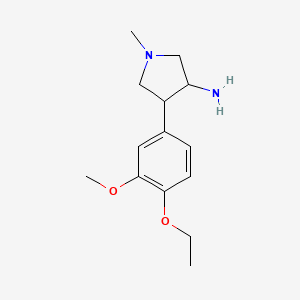

![1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14877858.png)
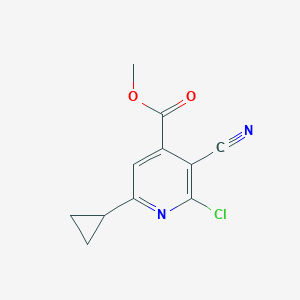
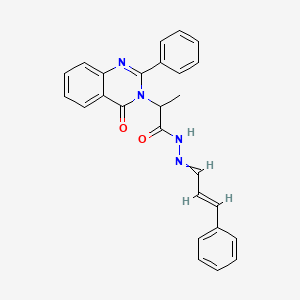
![N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B14877873.png)
